molecular formula C21H20FN3O B2676632 1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 874639-57-3

1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2676632
CAS No.: 874639-57-3
M. Wt: 349.409
InChI Key: RFPUUXJRXUXONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with an allyl group and a benzoimidazole moiety. The presence of the fluorobenzyl group adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactionsThe allyl group is then added via an allylation reaction, and the final step involves the formation of the pyrrolidinone ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoimidazole oxides, while reduction can lead to the formation of reduced benzoimidazole derivatives .

Mechanism of Action

The mechanism of action of 1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzoimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The fluorobenzyl group enhances the compound’s binding affinity and specificity, leading to more potent biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to the combination of the allyl group, fluorobenzyl group, and pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-2-11-24-13-16(12-20(24)26)21-23-18-9-5-6-10-19(18)25(21)14-15-7-3-4-8-17(15)22/h2-10,16H,1,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPUUXJRXUXONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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